molecular formula C12H12F2O2 B14007301 benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate

benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate

Cat. No.: B14007301
M. Wt: 226.22 g/mol
InChI Key: PSXLFKMJXZJLMR-VHSXEESVSA-N
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Description

Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate is a chemical compound that features a cyclopropane ring substituted with a difluoromethyl group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification. One common method involves the reaction of a difluoromethyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. The resulting cyclopropane carboxylic acid is then esterified with benzyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyclopropanecarboxylate: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.

    Methyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate: Similar structure but with a methyl ester instead of a benzyl ester.

Uniqueness

Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate is unique due to the presence of both the difluoromethyl group and the benzyl ester, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzyl ester can influence its pharmacokinetic profile.

Properties

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

benzyl (1R,2S)-2-(difluoromethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H12F2O2/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1

InChI Key

PSXLFKMJXZJLMR-VHSXEESVSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(F)F

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(F)F

Origin of Product

United States

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